REACTION_CXSMILES
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Cl[C:2]1[O:10][C:9]2[C:4](=[N:5][C:6]([CH3:11])=[CH:7][CH:8]=2)[C:3]=1[Cl:12].C([Li])(C)(C)C>C1COCC1>[Cl:12][C:3]1[C:4]2=[N:5][C:6]([CH3:11])=[CH:7][CH:8]=[C:9]2[O:10][CH:2]=1
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Name
|
|
Quantity
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0.661 g
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Type
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reactant
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Smiles
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ClC1=C(C2=NC(=CC=C2O1)C)Cl
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Name
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solution
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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4.04 mL
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Type
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reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
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Quantity
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16 mL
|
Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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After 30 min the solution was quenched at -78° C. with methanol
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Duration
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30 min
|
Type
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CUSTOM
|
Details
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was brought to room temperature
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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CUSTOM
|
Details
|
The organic solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
the title compound was purified by flash chromatography on silica with EtOAc:hexane 1:4
|
Type
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CUSTOM
|
Details
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to yield 0.444 g (81%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=COC=2C1=NC(=CC2)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |